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Iodoacetyl-PEG4-biotin

Cat. No.: B11931333
M. Wt: 630.5 g/mol
InChI Key: XWCOXDYYHXPYQB-WFXMLNOXSA-N
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Description

Overview of Biotinylation Reagents and Their Significance in Molecular Sciences

Biotinylation is a fundamental technique in molecular sciences that involves the covalent attachment of biotin (B1667282), also known as vitamin B7, to proteins and other macromolecules. labinsights.nlcreative-proteomics.com This process is widely used for labeling and tracking molecules in various experimental setups. labinsights.nl The remarkable strength and specificity of the interaction between biotin and the proteins avidin (B1170675) and streptavidin form the basis for many detection, purification, and immobilization strategies. thermofisher.comthermofisher.com

The versatility of biotinylation is largely due to the wide array of available biotinylation reagents. thermofisher.com These reagents are designed with different reactive groups that can target specific functional groups on a molecule, such as primary amines, sulfhydryls, carboxyls, and carbohydrates. thermofisher.comthermofisher.com This specificity allows researchers to choose a reagent that will label the target molecule without inactivating it. thermofisher.com For instance, N-hydroxysuccinimide (NHS) esters are commonly used to target primary amines, while iodoacetyl groups and maleimides are specific for sulfhydryl groups found in cysteine residues. thermofisher.comthermofisher.com

Biotinylation reagents also vary in other properties, such as the length and nature of their spacer arms. thermofisher.com The spacer arm connects the biotin molecule to the reactive group and can influence the accessibility of the biotin for binding to avidin or streptavidin. thermofisher.com Furthermore, some reagents are designed with cleavable spacer arms, which allow for the release of the biotinylated molecule after it has been captured, a useful feature in purification protocols. thermofisher.com The solubility of the biotinylation reagent is another important consideration, with some reagents being designed for use in aqueous environments and others for more hydrophobic settings. thermofisher.comthermofisher.com

Rational Design Principles for Bioconjugation Compounds Incorporating Poly(ethylene glycol) Linkers

The design of bioconjugation compounds, such as Iodoacetyl-PEG4-biotin, often involves the incorporation of poly(ethylene glycol) (PEG) linkers to improve the properties of the resulting bioconjugate. axispharm.combroadpharm.com PEG is a water-soluble, non-toxic, and non-immunogenic polymer that can be chemically functionalized and attached to biomolecules. broadpharm.comcreative-biolabs.com The inclusion of a PEG linker can significantly enhance the performance of a bioconjugation reagent in several ways. axispharm.com

Research has shown that PEGylation, the process of attaching PEG chains, improves the solubility of a wide range of molecules, from small drug compounds to large proteins. nih.govfrontiersin.org The PEG linker effectively creates a hydrated layer around the molecule, which helps to keep it in solution. This property is crucial for many applications in chemical biology, where experiments are typically conducted in aqueous environments. fishersci.com

The interaction between biotin and avidin or streptavidin is highly specific and forms the basis of many detection and purification systems. thermofisher.com However, the biotin binding site on avidin is located in a pocket approximately 9 Å below the surface of the protein. thermofisher.com This can create steric hindrance, where the bulk of the labeled molecule prevents the biotin from effectively reaching and binding to this pocket.

The inclusion of a PEG linker as a spacer arm helps to mitigate this steric hindrance. thermofisher.comsigmaaldrich.com The flexible and extended nature of the PEG chain physically separates the biotin from the labeled molecule, allowing for more efficient binding to avidin or streptavidin. lumiprobe.com This leads to improved sensitivity in assays and more effective capture in purification protocols. sigmaaldrich.com The length of the PEG linker can be adjusted to optimize this spacing effect for different applications. interchim.com For example, this compound contains a four-unit PEG linker, which provides a significant spacer to facilitate the biotin-avidin interaction. tocris.comlumiprobe.com

Interactive Data Tables

Table 1: Properties of this compound

PropertyValueSource(s)
Molecular Weight 630.54 g/mol hodoodo.commedkoo.com
Exact Mass 630.16 hodoodo.commedkoo.com
Chemical Formula C22H39IN4O7S hodoodo.com
Functional Groups Iodoacetyl, Biotin cd-bioparticles.net
Purity >95% or >98% hodoodo.comcd-bioparticles.net
Appearance Off-white/white solid or viscous liquid nanocs.net
Solubility Soluble in aqueous solutions and most organic solvents nanocs.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H39IN4O7S B11931333 Iodoacetyl-PEG4-biotin

Properties

Molecular Formula

C22H39IN4O7S

Molecular Weight

630.5 g/mol

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C22H39IN4O7S/c23-15-20(29)25-6-8-32-10-12-34-14-13-33-11-9-31-7-5-24-19(28)4-2-1-3-18-21-17(16-35-18)26-22(30)27-21/h17-18,21H,1-16H2,(H,24,28)(H,25,29)(H2,26,27,30)/t17-,18-,21-/m0/s1

InChI Key

XWCOXDYYHXPYQB-WFXMLNOXSA-N

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCNC(=O)CI)NC(=O)N2

Origin of Product

United States

Iodoacetyl Peg4 Biotin: Reactive Chemistry and Interaction Mechanisms with Biomolecules

The Iodoacetyl Moiety: Mechanism of Sulfhydryl-Specific Covalent Linkage

The iodoacetyl group is a haloacetyl reagent that demonstrates significant reactivity towards sulfhydryl groups, which are present in the amino acid cysteine. thermofisher.comgbiosciences.com This reactivity is the basis for its use in selectively labeling and crosslinking proteins at cysteine residues.

Nucleophilic Substitution Reaction with Thiol Groups Forming Thioether Bonds

The fundamental reaction mechanism between the iodoacetyl group of Iodoacetyl-PEG4-biotin and a sulfhydryl group (also known as a thiol group) from a cysteine residue is a nucleophilic substitution. thermofisher.compearson.cominterchim.fr In this SN2-type reaction, the sulfur atom of the deprotonated thiol (thiolate anion) acts as a potent nucleophile. pearson.com It attacks the carbon atom that is bonded to the iodine atom in the iodoacetyl moiety. pearson.com The iodine atom, being a good leaving group, is subsequently displaced. pearson.com This process results in the formation of a highly stable thioether bond, covalently linking the biotin (B1667282) reagent to the protein or peptide. thermofisher.cominterchim.fr

Optimal pH and Reaction Kinetics for Selective Sulfhydryl Modification

The selectivity of the iodoacetyl group for sulfhydryl residues is highly dependent on the reaction's pH. The optimal pH range for this specific modification is between 7.5 and 8.5. interchim.frfishersci.com Within this slightly alkaline range, the thiol group is more readily deprotonated to the more nucleophilic thiolate anion, which significantly accelerates the reaction rate with the iodoacetyl group. rsc.org The reaction is generally rapid, and using a slight molar excess of the iodoacetyl reagent compared to the number of sulfhydryl groups helps to ensure the specificity of the modification. thermofisher.comthermofisher.com To prevent the generation of free iodine, which can react with other amino acid residues, it is recommended to perform iodoacetyl reactions in the dark. thermofisher.comthermofisher.com

ParameterRecommended ConditionRationale
pH 7.5 - 8.5Promotes the formation of the more reactive thiolate anion.
Reagent Ratio Slight molar excess of iodoacetyl reagentEnsures efficient and selective modification of sulfhydryl groups.
Light Conditions DarkMinimizes the generation of free iodine which can cause side reactions.

Characterization of Side Reactions with Histidine and Amine Residues

While the iodoacetyl group exhibits a strong preference for sulfhydryl groups under optimal conditions, it can participate in side reactions with other nucleophilic amino acid residues, particularly if reaction conditions are not carefully controlled. interchim.frresearchgate.net Undesired reactions can occur with the imidazole ring of histidine and the primary amino groups of lysine (B10760008) residues. interchim.frfishersci.com

These side reactions are more likely to occur under the following conditions:

Absence or low availability of free sulfhydryl groups.

Use of a large excess of the iodoacetyl reagent. thermofisher.comthermofisher.com

Deviations from the optimal pH range. Reactions with histidine residues can occur at a pH above 5, while reactions with amino groups are favored at a pH above 7. rsc.orgthermofisher.com

Prolonged incubation times. interchim.fr

The reaction with histidine's imidazole ring is possible at a pH of 6.9 to 7.0, but the reaction is considerably slower, often requiring incubation for over a week. thermofisher.comthermofisher.com The unprotonated forms of histidyl side chains and amino groups are the reactive species. thermofisher.com Careful control of pH and the molar ratio of the reactants is crucial to minimize these side reactions and ensure the selective labeling of cysteine residues. researchgate.net

The Biotinyl Group: Affinity for Avidin (B1170675) and Streptavidin in Research Applications

The biotin component of this compound is fundamental to its utility in a vast array of research applications. This is due to its remarkably strong and specific non-covalent interaction with the proteins avidin and streptavidin. bosterbio.comthermofisher.com This high-affinity binding is one of the strongest known in biochemistry and is exploited in techniques such as ELISA, immunohistochemistry, affinity purification, and western blotting. bosterbio.comexcedr.com

Molecular Basis of the High-Affinity Biotin-Avidin Interaction

Avidin, a glycoprotein found in egg whites, and streptavidin, a protein isolated from the bacterium Streptomyces avidinii, are both tetrameric proteins. excedr.com This means they are composed of four identical subunits, and each subunit possesses a single binding site for biotin. bosterbio.comexcedr.com Consequently, one molecule of avidin or streptavidin can bind up to four molecules of biotin. thermofisher.com

The extraordinary affinity of this interaction, with a dissociation constant (Kd) in the range of 10⁻¹⁵ M, is attributed to a combination of factors. excedr.comweizmann.ac.il The biotin-binding pocket in each subunit is a deep, beta-barrel structure. excedr.com The binding is characterized by extensive hydrogen bonding and van der Waals interactions between the biotin molecule and amino acid residues lining the pocket. nih.gov Additionally, a flexible loop region of the protein closes over the bound biotin, effectively "locking" it in place and contributing to the very low dissociation rate. nih.gov

Stability of the Biotin-Avidin Complex under Varied Experimental Conditions

A key advantage of the biotin-avidin interaction is its exceptional stability across a wide range of experimental conditions. bosterbio.com Once formed, the complex is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents. bosterbio.comthermofisher.com

The thermal stability of both avidin and streptavidin is significantly enhanced upon binding to biotin. nih.govaimspress.com For instance, the midpoint temperature of thermal denaturation (Tm) for streptavidin increases from approximately 75°C to 112°C when fully saturated with biotin. nih.govresearchgate.net Similarly, the Tm of avidin increases from 83°C to 117°C. nih.gov This remarkable thermostability is linked to an increase in the structural ordering and compactness of the protein complex. nih.gov The complex also remains stable in the presence of high concentrations of denaturants like 6 M guanidinium hydrochloride. nih.gov

ProteinTm (Unliganded)Tm (Biotin-Saturated)
Streptavidin 75°C112°C
Avidin 83°C117°C

Methodological Frameworks for Utilizing Iodoacetyl Peg4 Biotin in Bioconjugation

Optimization of Biotinylation Reaction Parameters

Achieving the desired level of biotinylation without compromising the biological activity of the target molecule requires careful optimization of the reaction conditions.

The molar ratio of Iodoacetyl-PEG4-biotin to the target biomolecule is a critical factor that controls the extent of labeling. thermofisher.com Using a significant molar excess of the biotinylation reagent can lead to the modification of less reactive sites, potentially including amino groups or methionine residues, especially if no free thiols are present or after they have all reacted. rsc.org Conversely, an insufficient amount of the reagent will result in a low degree of biotinylation.

For proteins with a known number of free sulfhydryl groups, a starting point is often a 2- to 5-fold molar excess of the iodoacetyl reagent. sigmaaldrich.com For instance, a 3- to 5-fold molar excess is generally considered sufficient for efficient modification. fishersci.com In a specific example for labeling reduced IgG, a 4-fold molar excess of an iodoacetyl biotin (B1667282) reagent over the available sulfhydryl groups was used. fishersci.com When the sulfhydryl content is unknown, a final concentration of around 2 mM this compound can be a starting point for optimization. sigmaaldrich.com

The optimal ratio is highly dependent on the specific protein and its concentration. thermofisher.commoleculardevices.com For more dilute protein solutions, a higher relative molar excess of the biotinylation reagent may be necessary to achieve the same degree of labeling as with a more concentrated protein solution. thermofisher.commoleculardevices.com Therefore, empirical testing with a range of molar ratios is often required to determine the ideal conditions for a particular application.

Table 1: General Recommendations for Molar Ratios in Biotinylation

Condition Recommended Molar Excess of this compound to Sulfhydryl Groups Reference
Known Sulfhydryl Content 2 to 5-fold sigmaaldrich.com
General Efficient Modification 3 to 5-fold fishersci.com
Labeling Reduced IgG (Example) 4-fold fishersci.com
Unknown Sulfhydryl Content Starting concentration of ~2 mM sigmaaldrich.com
Dilute Protein Solutions May require a greater relative molar excess thermofisher.commoleculardevices.com

The reaction between the iodoacetyl group and a sulfhydryl group is influenced by both temperature and time. The reaction is typically carried out at room temperature or 37°C. fishersci.cominterchim.fr For example, a common protocol involves incubating the reaction mixture for 90 minutes at room temperature. fishersci.com Another protocol suggests incubating for 2 hours at room temperature or 1 hour at 37°C. interchim.fr

Increasing the temperature can significantly speed up the conjugation reaction. atto-tec.com However, higher temperatures can also increase the risk of protein denaturation and non-specific reactions. Therefore, the chosen temperature should be a balance between reaction efficiency and maintaining the integrity of the biomolecule.

The duration of the reaction also plays a crucial role. While a longer incubation time can lead to a higher degree of labeling, it can also increase the chance of side reactions. rsc.org For some applications, the incubation time may be shortened or extended to achieve the optimal result. interchim.fr Monitoring the progress of the reaction, where possible, can help in determining the ideal endpoint.

Table 2: Example Incubation Conditions for Iodoacetyl-Thiol Conjugation

Temperature Duration Reference
Room Temperature 90 minutes fishersci.com
Room Temperature 2 hours interchim.fr
37°C 1 hour interchim.fr
Room Temperature >10 hours for completion (in some cases) atto-tec.com

Iodoacetyl reagents are known to be light-sensitive. atto-tec.comthermofisher.com Exposure to light can lead to the liberation of iodide ions, which can then be converted to molecular iodine. fishersci.com Molecular iodine is a reactive species that can undesirably modify tyrosine residues in proteins. fishersci.com

To prevent this side reaction and ensure the specificity of the biotinylation, it is strongly recommended to perform the conjugation reaction in the dark or at least protected from direct light. atto-tec.comfishersci.comthermofisher.com This is a simple but critical step to maintain the integrity of the biomolecule and the desired outcome of the conjugation. Vials of iodoacetyl reagents should also be stored protected from light. fishersci.com

Post-Biotinylation Purification Techniques

Following the covalent labeling of sulfhydryl groups on proteins and other biomolecules with this compound, a critical step is the removal of excess, unreacted biotinylation reagent. The presence of free biotin can interfere with downstream applications by binding to detection and purification reagents, leading to reduced sensitivity and high background signals. thermofisher.com Therefore, robust purification strategies are essential to isolate the successfully biotinylated molecule. The choice of purification method depends on factors such as the scale of the reaction, the properties of the target molecule, and the requirements of the subsequent application. The most common methodologies include size-based separation techniques and affinity chromatography.

Size Exclusion Chromatography and Desalting for Reagent Removal

Size exclusion chromatography (SEC), also known as gel filtration, is a widely used method for separating molecules based on their hydrodynamic radius. bio-rad.comcytivalifesciences.com.cn This technique is highly effective for removing small molecules like unreacted this compound from a mixture containing much larger biotinylated proteins. nih.govthermofisher.com

The principle of SEC involves passing the sample mixture through a column packed with a porous resin. bio-rad.com Larger molecules, such as the biotinylated protein, are unable to enter the pores of the resin beads and therefore travel a shorter path through the column, eluting first. bio-rad.comcytivalifesciences.com.cn Smaller molecules, including the free this compound and reaction byproducts, can diffuse into the pores, which increases their path length and causes them to elute later. bio-rad.com

For rapid reagent removal, pre-packed desalting columns are frequently employed. nih.govthermofisher.comattogene.com These columns operate on the principle of gel filtration and are designed for the quick processing of samples. fishersci.comitwreagents.com The biotinylated protein sample is applied to the column, and upon centrifugation or gravity flow, the larger labeled protein is collected in the flow-through, while the smaller, unreacted biotin reagent is retained in the resin. fishersci.comgbiosciences.com This method also serves as an effective means for buffer exchange, transferring the purified protein into a suitable buffer for storage or subsequent steps. bio-rad.comnih.gov

Table 1: Comparison of Common Size Exclusion/Desalting Columns

Column Type Typical Application Separation Principle Key Advantage
Gravity-flow columns (e.g., PD-10) Buffer exchange and removal of small molecules from protein samples of up to 2.5 mL. nih.gov Gel Filtration High recovery of protein with efficient removal of salts and other small contaminants. nih.gov
Spin Desalting Columns (e.g., Zeba™) Rapid desalting and buffer exchange of small sample volumes (typically < 2 mL). thermofisher.comfishersci.com Gel Filtration (Centrifugal) Fast processing time (minutes) and high sample recovery. thermofisher.com

Dialysis-Based Purification Methodologies

Dialysis is a classical and effective technique for separating molecules in solution based on differences in their rates of diffusion through a semi-permeable membrane. nih.govgbiosciences.com It is commonly used to remove small, unwanted molecules, such as excess this compound, from a solution of larger, biotinylated proteins. nih.govthermofisher.comnih.gov

The process involves placing the biotinylation reaction mixture into a dialysis bag or cassette made of a membrane with a specific molecular weight cutoff (MWCO). nih.govcore.ac.uk The MWCO is chosen to be large enough to allow the free passage of the unreacted biotin reagent while retaining the much larger biotinylated protein. core.ac.uk The dialysis container is then submerged in a large volume of a suitable buffer (the dialysate). nih.gov Due to the concentration gradient, the small molecules of free biotin diffuse out of the sample and into the dialysate buffer until equilibrium is reached. nih.gov

To ensure efficient and complete removal of the unreacted reagent, the dialysis buffer is typically changed several times. gbiosciences.com The process is often carried out at low temperatures (e.g., 4°C) to maintain the stability of the biotinylated protein, especially during extended dialysis periods. nih.gov While effective, dialysis is generally a slower process compared to size exclusion chromatography. nih.gov

General Dialysis Protocol for Biotinylation Cleanup:

Hydrate the dialysis membrane or cassette in the dialysis buffer. nih.gov

Load the biotinylation reaction sample into the dialysis bag or cassette. nih.gov

Place the sealed container into a large volume of dialysis buffer, typically 100-1000 times the sample volume.

Stir the dialysis buffer gently to maintain the concentration gradient. gbiosciences.com

Allow dialysis to proceed for several hours or overnight at 4°C. nih.gov

Change the dialysis buffer at least 2-3 times to ensure complete removal of the free biotin. gbiosciences.com

Recover the purified, biotinylated protein sample from the dialysis container. nih.gov

Advanced Research Applications of Iodoacetyl Peg4 Biotin

Protein Labeling and Proteomics Research

The ability to attach biotin (B1667282) to proteins with high specificity is fundamental to many proteomics workflows. thermofisher.com Biotinylation, the process of labeling a molecule with biotin, allows for the detection, purification, and study of proteins and their interactions. thermofisher.com Iodoacetyl-PEG4-biotin is particularly valuable for its capacity to target free sulfhydryl groups, which are less abundant on protein surfaces than amine groups, thereby offering a more selective labeling strategy. nih.govgbiosciences.com

Site-Specific Modification of Antibodies and Enzymes

The precise placement of a label on a protein, such as an antibody or enzyme, is critical to preserving its biological function. Random labeling, for instance on amine groups of lysine (B10760008) residues, can obstruct the antigen-binding site of an antibody or the active site of an enzyme. thermofisher.com this compound facilitates site-specific modification by targeting cysteine residues. nih.gov

Researchers can achieve highly specific labeling through several strategies:

Targeting Natural Cysteines: Many proteins have naturally occurring cysteine residues that can be targeted. For antibodies, mild reduction of disulfide bonds in the hinge region can expose free sulfhydryl groups for specific conjugation, keeping the antigen-binding domains untouched. thermofisher.comresearchgate.net This method results in an oriented immobilization of the antibody, which can significantly enhance its performance in immunoassays. researchgate.net

Engineered Cysteines: Through site-directed mutagenesis, a cysteine residue can be introduced at a specific, non-critical location on a recombinant protein or antibody. This allows for precise control over the biotinylation site, ensuring that the protein's activity is not compromised. nih.gov

A study comparing site-specific versus random biotinylation of an anti-horseradish peroxidase (anti-HRP) antibody demonstrated the superiority of the targeted approach. nih.gov Site-specific biotinylation was achieved using microbial transglutaminase (mTG) to attach an amine-PEG4-biotin to a specific glutamine residue in the antibody's Fc (fragment crystallizable) region. nih.govbroadpharm.com This resulted in a 3-fold improvement in antigen-binding capacity, sensitivity, and detection limit compared to the antibody randomly labeled on lysine residues with NHS-PEG4-biotin. nih.gov This highlights the functional advantages of controlled, site-specific modifications.

Biotinylation Strategy Target Residue Biotin-to-Antibody Ratio Chain(s) Labeled Antigen Binding Improvement
Site-Specific (Enzymatic)Glutamine (Q295)1.9 ± 0.3Heavy Chain Only3-fold
Random (Amine-reactive)Lysine5.0 ± 0.6Heavy and Light ChainsNone (Control)
Data derived from a study on anti-HRP antibody biotinylation. nih.gov

Investigation of Protein-Protein Interactions

Understanding the complex web of protein-protein interactions (PPIs) is a central goal of proteomics. nih.gov Biotin labeling is a cornerstone of techniques designed to identify and characterize these interactions, most notably in pull-down assays. nih.govfishersci.com

In a typical pull-down assay, a known protein (the "bait") is biotinylated and then incubated with a cell lysate or protein mixture containing potential binding partners ("prey"). The bait protein, along with any interacting prey proteins, is then captured from the mixture using streptavidin-coated beads. After washing away non-bound proteins, the entire complex can be eluted and the interacting partners identified, often by mass spectrometry. nih.gov

This compound is an excellent reagent for creating the bait protein. fishersci.com Its hydrophilic PEG4 spacer helps to maintain the solubility of the final biotinylated conjugate and reduces the risk of protein aggregation, which can interfere with the interaction studies. fishersci.com The specificity of the iodoacetyl group for cysteine residues allows for a controlled labeling of the bait protein, minimizing disruption to its native conformation and interaction sites. This method provides a powerful alternative to traditional immunoprecipitation, which requires a specific, high-quality antibody for the bait protein. nih.gov

Facilitating Protein Detection in Immunoassays (ELISA, Western Blot, IHC)

The high affinity of the biotin-streptavidin interaction provides a versatile and highly sensitive detection system used in numerous immunoassays. nih.gov Proteins labeled with this compound can be readily detected using streptavidin conjugated to a reporter enzyme (like HRP or alkaline phosphatase) or a fluorophore. nih.gov This system often provides significant signal amplification because multiple streptavidin conjugates can bind to a single biotinylated target, which may itself carry multiple biotin tags. thermofisher.com

Enzyme-Linked Immunosorbent Assay (ELISA): In ELISA, biotinylation can be used on either the capture or the detection antibody. rockland.com For example, in a sandwich ELISA, a surface can be coated with streptavidin to capture a biotinylated primary antibody in an oriented fashion. Alternatively, an unlabeled primary antibody captures the antigen, which is then detected by a biotinylated secondary antibody, followed by the addition of streptavidin-HRP for signal generation. nih.gov

Western Blot: After proteins are separated by gel electrophoresis and transferred to a membrane, biotinylated antibodies can be used for detection. nih.gov This can be a directly biotinylated primary antibody or, more commonly, a biotinylated secondary antibody that recognizes the primary antibody. The blot is then incubated with streptavidin-HRP, and a chemiluminescent substrate is added to visualize the protein bands. nih.govrockland.com

Immunohistochemistry (IHC): IHC allows for the visualization of proteins within the context of tissue architecture. nih.gov A biotinylated secondary antibody is used to detect the primary antibody bound to its antigen in the tissue sample. Subsequent addition of an avidin-biotin complex (ABC) or streptavidin-HRP and a chromogenic substrate produces a colored precipitate at the site of the antigen, revealing its location. nih.gov

Nucleic Acid Labeling and Functional Genomics

Beyond proteomics, this compound is also a valuable reagent for the labeling of nucleic acids, enabling their detection, purification, and analysis in functional genomics research.

Site-Specific Derivatization of DNA and RNA

The ability to label DNA and RNA at specific, predetermined sites is crucial for many molecular biology techniques. This compound can be used for site-specific derivatization by reacting it with a thiol or phosphorothioate (B77711) group that has been incorporated into the nucleic acid strand. google.com

Phosphorothioate linkages, where a non-bridging oxygen in the phosphate (B84403) backbone is replaced by a sulfur atom, can be introduced at specific positions during oligonucleotide synthesis. The iodoacetyl group of this compound reacts specifically with this sulfur atom, resulting in the covalent attachment of the biotin tag at a precise location within the DNA or RNA sequence. google.comnih.gov This method has been used to functionalize unnatural base pairs within a DNA duplex, with gel-shift assays confirming successful conjugation to streptavidin. nih.gov

Post-Synthetic and Post-Amplification Labeling Methodologies

Labeling of nucleic acids with this compound can be performed after the DNA or RNA molecule has been created, a strategy known as post-synthetic or post-amplification labeling. nih.gov

Post-Synthetic Labeling: This approach is used for chemically synthesized oligonucleotides. A nucleotide containing a reactive group, such as a phosphorothioate, is incorporated at a desired position during synthesis. After the full oligonucleotide is synthesized and purified, it is reacted with Iodoacetyl-PEG-biotin to attach the label. nih.gov Studies have shown that this method can achieve labeling efficiencies of approximately 70% for duplex DNA containing a phosphorothioate group. nih.gov

Post-Amplification Labeling: This method applies to DNA generated through the Polymerase Chain Reaction (PCR). A modified deoxynucleoside triphosphate containing a phosphorothioate group (e.g., d5SICSαSTP) is included in the PCR mixture. nih.gov This results in the incorporation of the reactive group into the amplified DNA fragments (amplicons). The amplicons are then purified and conjugated to Iodoacetyl-PEG-biotin. Gel-shift assays with streptavidin are used to confirm and quantify the labeling efficiency, which has been reported to be around 70%. nih.gov

Labeling Method Target Molecule Incorporated Group Reported Efficiency
Post-Synthetic ConjugationChemically synthesized DNA duplexPhosphorothioate (αS)~70%
Post-Amplification ConjugationPCR AmpliconPhosphorothioate (αS)~70%
Data derived from studies on site-specific DNA labeling. nih.gov

Affinity Purification and Enrichment Strategies in Complex Biological Samples

The remarkable affinity between biotin and streptavidin is a cornerstone of many biological assays and purification techniques. thermofisher.comthermofisher.com this compound leverages this interaction for the selective isolation of molecules from complex mixtures. thermofisher.comthermofisher.com The iodoacetyl group readily reacts with sulfhydryl groups (thiols) found in cysteine residues of proteins, allowing for the covalent attachment of the biotin tag. thermofisher.comthermofisher.com The PEG4 spacer arm provides several advantages, including increased water solubility of the labeled molecule and a reduction in steric hindrance, which ensures efficient binding of the biotin moiety to streptavidin. thermofisher.comlumiprobe.comlumiprobe.com

Isolation of Biotinylated Proteins and Nucleic Acids

This compound is instrumental in the isolation of proteins and, by extension, nucleic acids that are in close proximity to or interacting with these proteins. The process involves the covalent labeling of target proteins containing accessible cysteine residues with this compound. thermofisher.com Once biotinylated, these proteins can be captured using an affinity matrix, such as streptavidin-coated beads or resins. thermofisher.comnih.gov This high-affinity interaction allows for the stringent washing of the matrix to remove non-specifically bound proteins and other cellular components, resulting in a highly enriched sample of the biotinylated protein and its binding partners. nih.govfishersci.com

This strategy has been successfully employed to identify and isolate a wide range of proteins from complex biological lysates. nih.gov For instance, researchers have used biotin probes to identify potential linkage vectors on protein inhibitors for the development of new degraders. nih.gov In a novel approach for protein affinity purification, iodoacetate was used as a "warhead" on a peptide nucleic acid (PNA) strand, which then hybridizes with a biotin-labeled PNA strand. nih.gov This complex can then be captured on streptavidin-coated magnetic beads, demonstrating the versatility of the iodoacetyl-biotin system for isolating specific proteins like the cysteine protease papain, as well as a thiol reductase and a glutathione (B108866) transferase from plant extracts. nih.gov

While direct labeling of nucleic acids with this compound is not standard due to the absence of sulfhydryl groups in their structure, this compound is crucial for studying protein-nucleic acid interactions. By biotinylating a DNA-binding protein, researchers can use affinity purification to isolate the protein along with its bound DNA or RNA, a technique known as a pull-down assay. nih.gov This allows for the identification of specific nucleic acid sequences that interact with the protein of interest.

Development of Multi-Step Affinity Purification Protocols

For achieving higher purity of isolated proteins, this compound can be integrated into multi-step affinity purification protocols. These protocols often combine different purification techniques to remove a wider range of contaminants. For example, an initial purification step, such as ion-exchange or size-exclusion chromatography, can be used to partially purify the target protein from a crude lysate. This is followed by biotinylation with this compound and subsequent streptavidin affinity chromatography to achieve a much higher degree of purity. huji.ac.il

The development of such multi-step protocols is crucial when dealing with low-abundance proteins or when a very high level of purity is required for downstream applications like structural studies or enzymatic assays. The combination of different purification principles ensures the removal of a broad spectrum of contaminants, leading to a highly purified final product.

Applications in Chemical Biology and Therapeutic Modality Development

The unique properties of this compound also make it a valuable component in the design and synthesis of novel therapeutic agents and chemical biology tools.

Utility as a Linker in Proteolysis-Targeting Chimeras (PROTACs)

Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein degradation machinery to eliminate specific disease-causing proteins. medchemexpress.comnih.govfrontiersin.org A PROTAC consists of two active domains connected by a chemical linker: one domain binds to the target protein, and the other recruits an E3 ubiquitin ligase. medchemexpress.comnih.gov This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. nih.gov

This compound serves as a versatile PEG-based linker in the synthesis of PROTACs. medchemexpress.cominvivochem.com The iodoacetyl group can be used to covalently attach the linker to a ligand that binds the target protein, particularly if that ligand contains a reactive thiol group. The biotin end can be used for purification or detection during the development and testing of the PROTAC molecule. nih.gov The PEG4 component of the linker is crucial for maintaining the solubility and appropriate spacing between the two ends of the PROTAC, which is essential for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. frontiersin.orgbiochempeg.com Researchers have utilized biotinylated probes to explore potential linkage sites on protein inhibitors, which is a critical step in guiding the design of effective PROTACs. nih.gov

Integration into Novel Dual-Targeting Agents

The concept of dual-targeting drugs, which can simultaneously modulate two different biological targets, is a promising strategy in drug discovery, particularly in cancer therapy. This compound can be used as a linker to connect two different pharmacophores, creating a single molecule with dual activity.

Functionalization of Nanocarriers for Covalent Immobilization of Ligands

Nanocarriers, such as nanoparticles and liposomes, are increasingly being explored for targeted drug delivery and diagnostic applications. Functionalizing the surface of these nanocarriers with specific ligands is essential for achieving targeted delivery to specific cells or tissues. This compound provides a means to covalently attach targeting ligands to the surface of nanocarriers. nih.gov

The process typically involves first modifying the nanocarrier surface to introduce sulfhydryl groups. These sulfhydryl groups can then react with the iodoacetyl group of this compound, resulting in the covalent attachment of the biotin tag to the nanocarrier surface. thermofisher.com Subsequently, targeting ligands that have been conjugated to streptavidin can be attached to the biotinylated nanocarriers through the high-affinity biotin-streptavidin interaction. This modular approach allows for the flexible and efficient functionalization of nanocarriers with a wide variety of targeting moieties. The covalent nature of the initial attachment of the biotin linker ensures the stability of the functionalized nanocarrier. thermofisher.commdpi.com

Imaging and Detection Platforms

The unique chemical architecture of this compound, which combines a cysteine-reactive iodoacetyl group with the high-affinity biotin tag via a flexible polyethylene (B3416737) glycol (PEG) spacer, makes it a valuable tool in advanced bio-imaging and detection methodologies. Its application enables the precise and stable labeling of biomolecules, facilitating their visualization and quantification in complex biological systems.

Site-Specific Radiolabeling of Biomolecules for Molecular Imaging (e.g., ImmunoPET)

Immuno-Positron Emission Tomography (immunoPET) is a powerful molecular imaging modality that utilizes antibodies radiolabeled with positron-emitting isotopes to visualize and quantify specific targets, such as tumor antigens, in vivo. nih.gov The site-specific attachment of radiolabels to antibodies is crucial to ensure that the conjugation process does not compromise the antibody's binding affinity and specificity for its target. nih.govnih.gov this compound is ideally suited for such site-specific conjugation strategies, particularly for antibodies that have been engineered to contain free cysteine residues (thiols) at specific, non-binding sites. epo.orggoogle.com

The iodoacetyl group of the reagent selectively reacts with the sulfhydryl group of a cysteine residue under mild conditions, forming a stable thioether bond. thermofisher.com This covalent linkage ensures that the biotin moiety is permanently attached to a defined location on the antibody, away from the antigen-binding fragment (Fab). The PEG4 spacer provides flexibility and increases the water solubility of the conjugate, which can help to reduce aggregation and improve the accessibility of the biotin for subsequent detection. ethernet.edu.et

A common application involves a pre-targeting approach. In this strategy, the cysteine-engineered antibody, conjugated with this compound, is first administered. After the antibody has bound to its target and any unbound antibody has cleared from circulation, a second component is administered: avidin (B1170675) or streptavidin complexed with a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F). 10xgenomics.com The extremely high affinity between biotin and avidin/streptavidin leads to the rapid and specific accumulation of the radiolabel at the target site. 10xgenomics.comthermofisher.com This method enhances the target-to-background signal ratio, reduces the radiation dose to non-target tissues, and allows for earlier imaging times compared to using directly radiolabeled antibodies. 10xgenomics.com

Research in this area has demonstrated the feasibility of labeling antibody fragments with radionuclides like ⁶⁸Ga for PET imaging of tumors. acs.org While specific studies detailing the use of this compound are part of a broader field of bioconjugation, the principles established with similar thiol-reactive reagents and pre-targeting strategies provide a strong foundation for its application. For instance, studies using maleimide-based linkers for ⁶⁸Ga labeling have shown high radiochemical yields and stable binding to albumin in vivo, underscoring the potential of thiol-reactive chemistry in PET imaging. acs.org The development of methods for producing antibody fragments with reactive thiol groups has been a key enabler for these site-specific labeling techniques. google.com

Table 1: Key Features of this compound in Pre-Targeted ImmunoPET

Feature Description Advantage in ImmunoPET
Iodoacetyl Group Reacts specifically with free sulfhydryl (thiol) groups on cysteine residues. Enables site-specific conjugation to engineered antibodies, preserving antigen-binding affinity. epo.orgthermofisher.com
PEG4 Spacer A flexible, hydrophilic polyethylene glycol linker. Increases solubility, reduces aggregation of the antibody conjugate, and enhances biotin accessibility. ethernet.edu.et
Biotin Moiety A small vitamin with exceptionally high affinity for avidin and streptavidin. thermofisher.com Facilitates a highly specific and stable pre-targeting strategy with radiolabeled avidin/streptavidin. 10xgenomics.com

Cell Surface Biotinylation for Flow Cytometry Applications

Flow cytometry is a high-throughput technique used to analyze the physical and chemical characteristics of single cells in a heterogeneous population. biocompare.comstratech.co.uk Biotinylation of cell surface proteins is a widely used method to detect and quantify their expression levels via flow cytometry. thermofisher.comthermofisher.com this compound is particularly useful for labeling cell surface proteins that contain accessible cysteine residues or for studies where cell surface thiols are of interest.

The process involves incubating live cells with this compound. The iodoacetyl group reacts with exposed sulfhydryl groups on the extracellular domains of membrane proteins, covalently attaching the biotin tag. thermofisher.com Because the reagent is hydrophilic, it is less likely to cross the cell membrane, ensuring that the labeling is restricted primarily to the cell surface. thermofisher.com

Following the biotinylation step, the cells are washed to remove excess reagent and then stained with a fluorescently-labeled avidin or streptavidin conjugate (e.g., streptavidin-FITC, streptavidin-PE). eur.nlresearchgate.net The strong and specific interaction between biotin and streptavidin ensures that the fluorescent signal is localized to the biotinylated proteins. stratech.co.uk The intensity of the fluorescence detected by the flow cytometer is directly proportional to the number of biotinylated sites on the cell surface, providing a quantitative measure of the target protein expression.

This technique offers several advantages. The use of a streptavidin conjugate often leads to signal amplification because one streptavidin molecule can bind up to four biotin molecules, resulting in a brighter signal compared to using a directly fluorescently labeled primary antibody. stratech.co.uk This is especially beneficial for detecting low-abundance proteins. Reviews of this application have noted that detecting biotinylated proteins on the cell surface by flow cytometry can yield a very specific signal with low variability. biocompare.com

A study on the biotinylation of interleukin-2 (B1167480) (IL-2) for analyzing its receptor expression highlighted the importance of optimizing the biotinylation conditions. eur.nl The researchers found that the ratio of biotinylation reagent to protein was critical for retaining the biological activity and achieving high specific fluorescence in flow cytometry. eur.nl While this study used an amine-reactive biotin, the principles are directly applicable to thiol-specific labeling with this compound, where controlling the extent of labeling is crucial to maintain the native protein structure and function while enabling robust detection.

Table 2: Research Findings on Cell Surface Biotinylation for Flow Cytometry

Application Key Findings Reference
Detection of Cell Surface Proteins Biotinylation of oxidized breast cancer cells followed by detection with fluorescent streptavidin resulted in a single, narrow peak in flow cytometry, indicating low variability and high specificity. biocompare.com
IL-2 Receptor Analysis The biotin-to-protein ratio was found to be a critical parameter. Higher ratios led to increased fluorescence intensity but could also impact the biological activity of the IL-2 ligand. eur.nl
General Cell Surface Labeling The biotin-streptavidin system is a versatile tool for cell surface labeling in flow cytometry (FACS), often providing signal amplification for enhanced detection of target molecules. thermofisher.comstratech.co.uk

| Glycoprotein Labeling | Biotinylation of cell surface sialic acids, followed by staining with fluorescently-labeled streptavidin, allows for quantification of specific glycans by flow cytometry. | researchgate.net |

Analytical Methodologies for Characterizing Biotinylation Outcomes

Quantitative Assessment of Biotin (B1667282) Incorporation

A primary goal after a biotinylation reaction is to determine the degree of biotin incorporation, often expressed as the molar ratio of biotin to the biomolecule (e.g., protein).

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a widely used spectrophotometric method for quantifying the amount of biotin incorporated into a protein. thermofisher.comanaspec.com This assay relies on the displacement of the HABA dye from the avidin-HABA complex by biotin. anaspec.com The avidin-HABA complex has a characteristic absorbance at 500 nm. thermofisher.comanaspec.comcosmobio.co.jp When a solution containing a biotinylated protein is introduced, the biotin, having a much higher affinity for avidin (B1170675), displaces the HABA dye. thermofisher.comanaspec.com This displacement causes a proportional decrease in the absorbance at 500 nm, which can be directly related to the concentration of biotin in the sample. thermofisher.comanaspec.comfishersci.ie

Before performing the assay, it is critical to remove any unreacted or hydrolyzed Iodoacetyl-PEG4-biotin from the labeled protein sample, typically through dialysis or desalting. thermofisher.combroadpharm.com The assay can be performed in either a cuvette or a microplate format. anaspec.combroadpharm.com By measuring the absorbance of the HABA-avidin solution before and after the addition of the biotinylated sample, and knowing the concentration of the protein, the molar ratio of biotin to protein can be calculated. fishersci.iethermofisher.com

Table 1: HABA Assay Parameters

ParameterDescriptionValue/RangeReference
Wavelength for Absorbance MeasurementThe specific wavelength at which the absorbance of the HABA-avidin complex is measured.500 nm thermofisher.comanaspec.comcosmobio.co.jp
Avidin-HABA Extinction Coefficient (ε)The molar extinction coefficient of the avidin-HABA complex at 500 nm.34,000 M⁻¹cm⁻¹ fishersci.iethermofisher.com
Biotin-Avidin Dissociation Constant (Kd)A measure of the affinity between biotin and avidin.~1 x 10⁻¹⁵ M anaspec.comcosmobio.co.jp
HABA-Avidin Dissociation Constant (Kd)A measure of the affinity between HABA and avidin.~5.8 x 10⁻⁶ M anaspec.comcosmobio.co.jp

Avidin-binding assays provide a functional assessment of the incorporated biotin by measuring its ability to bind to avidin or streptavidin. glpbio.cngbiosciences.com This is particularly important as it confirms that the biotin moiety, linked via the iodoacetyl and PEG4 spacer, is accessible for binding. gbiosciences.com The strong, non-covalent interaction between biotin and avidin (or streptavidin) forms the basis of these assays. gbiosciences.comjenabioscience.com

One common approach involves immobilizing the biotinylated protein onto a surface, such as a microplate well, and then detecting the bound protein using a labeled avidin or streptavidin conjugate (e.g., conjugated to an enzyme like horseradish peroxidase). The resulting signal is proportional to the amount of accessible biotin. Alternatively, the total amount of biotin covalently bound to a protein can be determined by capturing the biotinylated protein with avidin-coated beads and then quantifying the bound protein. glpbio.cn The polyethylene (B3416737) glycol (PEG) spacer arm of this compound is designed to enhance the accessibility of the biotin moiety, which can improve its detection efficiency in such assays. rndsystems.comtocris.com

Structural and Functional Characterization of Biotinylated Biomolecules

Beyond quantification, it is often necessary to assess the structural integrity and biological function of the biomolecule after biotinylation with this compound.

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a fundamental technique used to analyze proteins after biotinylation. researchgate.net By comparing the electrophoretic mobility of the biotinylated protein to the unmodified protein, researchers can observe a slight increase in molecular weight, indicative of successful biotin conjugation. pdf4pro.com While the mass added by a single this compound molecule is relatively small, multiple incorporations can lead to a noticeable band shift. SDS-PAGE is also crucial for assessing the purity of the biotinylated protein preparation. researchgate.net

Electrophoretic mobility shift assays (EMSA), or gel-shift assays, are used to study protein-nucleic acid interactions. researchgate.netthermofisher.com In this context, a nucleic acid probe can be labeled with this compound (if it contains a suitable sulfhydryl group). The binding of a protein to the biotinylated probe results in a larger, slower-migrating complex that is "shifted" up on a non-denaturing gel compared to the free probe. researchgate.netthermofisher.com This technique can qualitatively identify binding partners and can be used to assess whether the biotinylation of a protein affects its ability to bind to its target nucleic acid sequence. google.com

Mass spectrometry (MS) is a powerful tool for the detailed characterization of biotinylated proteins. nih.govresearchgate.net It can be used to not only confirm the incorporation of the this compound tag but also to pinpoint the exact amino acid residue(s) that have been modified. researchgate.net In a typical workflow, the biotinylated protein is enzymatically digested into smaller peptides. These peptides are then analyzed by MS. The mass of the this compound moiety will result in a specific mass shift for the modified peptides, allowing for their identification. nih.gov

Tandem mass spectrometry (MS/MS) can further fragment the modified peptides to determine the precise site of biotinylation. This level of detail is invaluable for understanding how the modification might impact the protein's structure and function. A method termed "Direct Detection of Biotin-containing Tags" (DiDBiT) has been developed to improve the direct MS detection of biotinylated proteins by approximately 200-fold, enhancing the sensitivity of these analyses. nih.gov

Table 2: Research Findings on MS Analysis of Biotinylated Proteins

Study FocusKey FindingReference
Improved Detection of Biotinylated PeptidesThe DiDBiT method significantly increases the identification of biotin-labeled proteins by digesting proteins before enriching for biotin-tagged peptides, reducing sample complexity. nih.gov
Identification of Newly Synthesized ProteinsUsing click chemistry to attach a biotin tag to the non-canonical amino acid azidohomoalanine (AHA), researchers identified 1,817 newly synthesized proteins via a specific mass gain. nih.gov
Quantification and Quality ControlMeasurements of biotin content in elution fractions from NeutrAvidin beads serve as a quality control for MS sample preparation, showing a correlation between biotin content and the number of modified peptides detected. researchgate.net

A critical consideration in any biotinylation strategy is the potential for the modification to interfere with the biological activity of the target molecule. jenabioscience.comnih.gov The relatively small size of the biotin molecule, combined with the flexible PEG4 spacer of this compound, is intended to minimize such interference. nih.govlumiprobe.com However, it is essential to empirically verify that the biotinylated biomolecule retains its function.

The specific assay used to evaluate biological activity will depend on the nature of the biomolecule. For an enzyme, this would involve measuring its catalytic activity. For an antibody, its antigen-binding capacity would be assessed, often through techniques like ELISA. thermofisher.com For a receptor, its ability to bind its ligand would be tested. The goal is to find a balance in the degree of biotinylation that allows for effective detection or purification without compromising the biomolecule's essential functions. anaspec.com The hydrophilic nature of the PEG4 linker can also be advantageous, as it may reduce aggregation of the labeled protein, helping to preserve its activity. rndsystems.comtocris.com

List of Compounds

Comparative Research Perspectives on Iodoacetyl Peg4 Biotin Chemistry

Comparative Analysis with Maleimide (B117702) Chemistry for Sulfhydryl Modification

Both iodoacetyl and maleimide functional groups are employed to target sulfhydryl groups (–SH) on molecules like proteins, particularly on cysteine residues. However, their chemical behaviors present distinct advantages and disadvantages.

Differential Reactivity Profiles and pH Considerations

The reactivity of both iodoacetyl and maleimide groups with sulfhydryls is highly dependent on pH. Iodoacetyl groups react with free sulfhydryls via nucleophilic substitution, forming a stable thioether linkage. fishersci.comthermofisher.com This reaction is most efficient and specific at a pH range of 7.5 to 8.5. fishersci.comgbiosciences.comfishersci.com The reaction rate of iodoacetamides is generally considered slower compared to maleimides. nih.gov

Maleimide groups, on the other hand, react with sulfhydryls through a Michael addition reaction, also resulting in a stable thioether bond. axispharm.com This reaction is most specific and efficient at a more neutral pH range of 6.5 to 7.5. thermofisher.comgbiosciences.comaxispharm.com At this pH, the reaction of maleimides with sulfhydryls is approximately 1,000 times faster than their reaction with amines. gbiosciences.comaxispharm.com

FeatureIodoacetyl ChemistryMaleimide Chemistry
Reaction Mechanism Nucleophilic SubstitutionMichael Addition
Optimal pH Range 7.5 - 8.5 fishersci.comgbiosciences.com6.5 - 7.5 thermofisher.comgbiosciences.com
Relative Reaction Rate Slower nih.govFaster nih.govacs.org

Distinctive Features Compared to N-Hydroxysuccinimide (NHS) Ester Biotinylation Reagents

While iodoacetyl reagents target sulfhydryls, N-hydroxysuccinimide (NHS) esters are designed to react with primary amines. fishersci.comkorambiotech.com This fundamental difference in target specificity is a key determinant in choosing a biotinylation strategy.

Specificity Towards Different Amino Acid Functional Groups

Iodoacetyl-PEG4-biotin is specifically designed to react with sulfhydryl groups found on cysteine residues. fishersci.com This specificity is advantageous when primary amines are located in a protein's active site, and their modification could lead to loss of biological function. thermofisher.com Since cysteine residues are generally less abundant than lysine (B10760008) residues in proteins, iodoacetyl chemistry allows for more targeted and limited labeling. thermofisher.comthermofisher.com

In contrast, NHS esters react with primary amino groups (-NH2), which are present on the side chain of lysine residues and at the N-terminus of polypeptides. fishersci.comlabx.com This reaction forms a stable amide bond and is efficient at a pH of 7-9. fishersci.com Because proteins typically have multiple primary amines, NHS ester biotinylation often results in more extensive labeling. labx.com However, this can also lead to acylation of other functional groups on certain peptides, such as serine, tyrosine, and arginine, under some conditions. nih.gov

ReagentTarget Functional GroupPrimary Amino Acid Targets
This compound Sulfhydryl (-SH) fishersci.comCysteine creative-proteomics.com
NHS Ester Reagents Primary Amine (-NH2) fishersci.comlabx.comLysine, N-terminal amino acids labx.com

Influence of PEG Linkers on Conjugate Aggregation and Long-Term Stability

The polyethylene (B3416737) glycol (PEG) spacer arm in this compound plays a significant role in the properties of the resulting biotinylated molecule. PEG is a hydrophilic, non-toxic, and non-immunogenic polymer. thermofisher.cominterchim.fr

The inclusion of a PEG linker, such as the PEG4 spacer in this compound, increases the water solubility of the biotinylation reagent and the final conjugate. thermofisher.comthermofisher.cominterchim.fr This enhanced solubility is crucial for preventing the aggregation of labeled proteins, particularly during long-term storage. thermofisher.cominterchim.frfishersci.no The flexible nature of the PEG spacer also helps to minimize steric hindrance, which can otherwise interfere with the binding of the biotin (B1667282) tag to avidin (B1170675) or streptavidin. labx.com

Biotinylation reagents lacking a hydrophilic spacer, such as some NHS esters, may need to be dissolved in an organic solvent like DMSO or DMF before use in aqueous solutions. fishersci.comlabx.com While sulfonated versions (Sulfo-NHS) are water-soluble, the PEG linker provides an alternative and effective means to achieve hydrophilicity and improve the stability of the biotinylated product. thermofisher.cominterchim.fr

Iodoacetyl Linkage Stability versus Cleavable Biotinylation Strategies

The bond formed by the reaction of an iodoacetyl group with a sulfhydryl is a stable thioether linkage. fishersci.comthermofisher.comwikidoc.org This bond is considered irreversible as it is resistant to cleavage by reducing agents. thermofisher.comnih.gov This stability is advantageous for applications where a permanent biotin label is required.

In contrast, cleavable biotinylation reagents are designed to allow for the release of the biotinylated molecule after it has been captured. These reagents typically incorporate a spacer arm with a cleavable bond, such as a disulfide bond. thermofisher.com Pyridyl disulfide reagents, for example, react with sulfhydryls to form a disulfide bond that can be broken using reducing agents. thermofisher.com This allows for the recovery of the target protein free of the biotin label. thermofisher.com

Another strategy involves hydrazide-based biotinylation, which forms a bond that has been shown to be unstable in both buffer and human plasma. nih.gov While most commercially available biotinylating agents form bonds that are susceptible to cleavage in human plasma, the thioether bond formed by iodoacetyl reagents is notably robust. nih.govnih.govnih.gov However, the stability of the thiosuccinimide bond formed by maleimide reagents can be a concern, as it can undergo a retro-Michael reaction, leading to potential off-target effects. axispharm.comcreativepegworks.com

Linkage TypeFormed ByStabilityCleavability
Thioether Iodoacetyl-Sulfhydryl ReactionStable, resistant to reduction thermofisher.comnih.govNon-cleavable fishersci.no
Disulfide Pyridyl Disulfide-Sulfhydryl ReactionLabile to reducing agents thermofisher.comrsc.orgCleavable thermofisher.com
Thiosuccinimide Maleimide-Sulfhydryl ReactionCan be unstable (retro-Michael reaction) axispharm.comcreativepegworks.comPotentially reversible axispharm.com
Hydrazone Hydrazide-Aldehyde ReactionUnstable in plasma and buffer nih.govLabile nih.gov

Comparison with Pyridyl Disulfide-Based Reagents

In the realm of bioconjugation, particularly for the labeling and capture of thiol-containing molecules, both iodoacetyl- and pyridyl disulfide-based reagents are prominent. However, they operate through distinct chemical mechanisms, leading to significant differences in the stability and reversibility of the resulting bond. This compound reacts with sulfhydryl groups via nucleophilic substitution, forming a highly stable thioether bond. thermofisher.comgbiosciences.com In contrast, pyridyl disulfide reagents react with thiols through a disulfide exchange mechanism, creating a disulfide bond. thermofisher.comrsc.org

The primary distinction lies in the reversibility of the linkage. The thioether bond formed by iodoacetyl reagents is generally considered irreversible under typical biological conditions. nih.gov This stability is advantageous for applications requiring a permanent label. Conversely, the disulfide bond created by pyridyl disulfide reagents is cleavable. thermofisher.comthermofisher.com This reversibility is a key feature, allowing for the release of the captured molecule by using reducing agents like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). thermofisher.comthermofisher.commdpi.com

The reaction conditions also differ. Iodoacetyl groups react optimally with sulfhydryls at a pH between 7.5 and 8.5. gbiosciences.com To ensure specificity for sulfhydryls and avoid off-target reactions with other amino acid residues such as histidine, tyrosine, or tryptophan, it is recommended to use only a slight molar excess of the iodoacetyl reagent and perform the reaction in the dark to prevent the formation of free iodine. gbiosciences.commdpi.com Pyridyl disulfide reagents are reactive over a broader pH range, though the reaction is faster at a pH of 6-9. thermofisher.comgbiosciences.com The progress of the reaction with pyridyl disulfides can be conveniently monitored by measuring the absorbance of the released pyridine-2-thione at 343 nm. thermofisher.comgbiosciences.com

The choice between these two classes of reagents is therefore dictated by the experimental goal. For stable, long-term labeling, iodoacetyl reagents are preferred. For applications requiring the recovery of the original, unmodified molecule, such as in certain affinity purification workflows, the cleavable nature of pyridyl disulfide reagents makes them the superior choice. thermofisher.comthermofisher.com

Table 1: Comparison of this compound and Pyridyl Disulfide-Based Reagents

FeatureThis compoundPyridyl Disulfide-Based Reagents
Reactive Group IodoacetylPyridyl disulfide
Target Functional Group Sulfhydryls (Thiols)Sulfhydryls (Thiols)
Reaction Chemistry Nucleophilic Substitution (Alkylation)Disulfide Exchange
Resulting Bond Stable Thioether BondCleavable Disulfide Bond
Reversibility IrreversibleReversible with reducing agents (e.g., DTT, TCEP)
Optimal Reaction pH 7.5 - 8.54 - 5 (broader range possible)
Reaction Monitoring Not readily monitored by spectrophotometryRelease of pyridine-2-thione can be monitored at 343 nm
Key Advantage Forms a highly stable, permanent linkage.Allows for the recovery of the original molecule after capture.
Primary Application Stable labeling and immobilization.Reversible capture and release, affinity purification.

Strategic Considerations for Reversible Capture and Elution in Research Workflows

The concept of reversible biotinylation is a powerful tool in proteomics and other areas of molecular biology, enabling the capture and subsequent release of target proteins and their interaction partners. nih.govthermofisher.com While this compound forms a stable thioether bond that is not readily cleaved, strategies for reversible capture typically employ linkers that are cleavable under specific conditions. thermofisher.comthermofisher.com

For workflows requiring elution, researchers often turn to biotinylation reagents that incorporate a cleavable spacer arm between the biotin moiety and the reactive group. A common strategy involves the use of a disulfide bond within the spacer arm, which can be broken by the addition of a reducing agent. thermofisher.comthermofisher.comgoogle.com This is precisely the mechanism offered by pyridyl disulfide-based biotinylation reagents, which form a cleavable disulfide linkage directly with the target thiol. thermofisher.com

Another approach to achieve reversibility involves using biotin analogs that have a lower binding affinity for avidin or streptavidin, such as desthiobiotin. thermofisher.com The interaction between desthiobiotin and streptavidin is strong enough for capture but can be reversed under gentle conditions, such as incubation with free biotin. thermofisher.com

While the thioether bond formed by this compound is very stable, some specialized and harsh chemical methods do exist for the cleavage of thioether bonds, such as treatment with Raney nickel or certain photoredox catalysis methods. pnas.orgresearchgate.netacs.org However, these conditions are generally not compatible with maintaining the integrity of biological samples and are not typically employed for the elution of proteins from affinity matrices in standard research workflows.

Therefore, for experimental designs that necessitate the recovery of the captured molecule in its native state, the primary strategic consideration is the choice of the biotinylation reagent itself. If the goal is reversible capture and elution, a reagent with a cleavable linker, such as one containing a disulfide bond, is the appropriate choice. nih.govupf.edu this compound, with its robust thioether linkage, is best suited for applications where a permanent and stable connection is desired.

Table 2: Strategies for Reversible Capture and Elution

StrategyMechanismElution ConditionsSuitability with Iodoacetyl Chemistry
Disulfide-Containing Linker A disulfide bond within the spacer arm of the biotinylation reagent is cleaved.Reducing agents (e.g., DTT, TCEP).Not inherent to this compound, but a disulfide could be incorporated into a custom linker.
Pyridyl Disulfide Reagents The reagent forms a cleavable disulfide bond with the target thiol.Reducing agents (e.g., DTT, TCEP).N/A - This is an alternative chemistry to iodoacetyl.
Biotin Analogs (e.g., Desthiobiotin) Use of a biotin analog with lower binding affinity to avidin/streptavidin.Competition with free biotin.Can be used with an iodoacetyl reactive group.
Chemical Cleavage of Thioether Bond Harsh chemical methods to break the thioether bond.Raney nickel, photoredox catalysis.Possible, but generally too harsh for biological samples.

Q & A

Q. What are the standard protocols for conjugating Iodoacetyl-PEG4-biotin to thiol-containing biomolecules?

Conjugation involves reacting the iodoacetyl group with free thiols (-SH) under controlled pH (7.0–8.5) and molar ratios (1:1 to 1:3, reagent-to-target). Ensure reducing agents (e.g., DTT, TCEP) are removed pre-conjugation to prevent interference. Reaction efficiency can be monitored via MALDI-TOF mass spectrometry or HPLC to confirm molecular weight shifts .

Q. How should researchers characterize the purity and stability of this compound post-synthesis?

Use analytical HPLC with a C18 column and UV detection (280 nm for biotin) to assess purity (>95%). Stability studies should include storage conditions (e.g., -20°C in anhydrous DMSO, desiccated) and periodic assessments via LC-MS to detect hydrolysis or oxidation. Purity degradation >5% warrants batch replacement .

Q. What experimental controls are essential when using this compound in protein labeling?

Include:

  • A no-reagent control to detect non-specific biotinylation.
  • A thiol-blocking control (e.g., N-ethylmaleimide pretreatment) to confirm specificity.
  • A competition assay with excess free biotin to verify streptavidin-binding specificity post-labeling .

Advanced Research Questions

Q. How can researchers address inconsistencies in conjugation efficiency across experimental setups?

Systematically vary reaction parameters (pH, temperature, incubation time) using a Design of Experiments (DoE) approach. For example, optimize pH using phosphate buffers (6.5–8.5) and track efficiency via Ellman’s assay for residual thiols. Cross-validate results with orthogonal techniques like fluorescence anisotropy or surface plasmon resonance (SPR) .

Q. What strategies minimize non-specific binding of this compound in complex biological samples?

Pre-block samples with BSA or casein to reduce hydrophobic interactions. Include a "pre-clearing" step using streptavidin beads to remove endogenous biotinylated molecules. For intracellular applications, validate specificity using knockout cell lines lacking target thiols .

Q. How should researchers design experiments to quantify labeling stoichiometry in heterogeneous systems?

Combine densitometry (SDS-PAGE with streptavidin-HRP) and spectrophotometry (absorbance at 280 nm for protein, 452 nm for biotin). For precise quantification, use isotope-labeled standards or quantitative MALDI-TOF with internal calibrants .

Q. What analytical approaches resolve contradictions in cross-reactivity studies with similar iodoacetyl reagents?

Perform competitive binding assays using structurally analogous compounds (e.g., iodoacetyl-PEG2-biotin) and analyze kinetic parameters via SPR or microscale thermophoresis (MST). Cross-validate with computational docking simulations to identify steric or electrostatic interference from the PEG4 spacer .

Q. How can the stability of this compound be tested under physiological conditions?

Incubate the reagent in PBS (pH 7.4, 37°C) and sample aliquots at timed intervals (0–72 hours). Assess integrity via LC-MS for iodoacetyl hydrolysis (detect mass shift +18 Da) and functional assays (e.g., loss of thiol reactivity). Compare degradation rates to theoretical predictions using Arrhenius kinetics .

Methodological Best Practices

Q. What are the key considerations for integrating this compound into live-cell imaging workflows?

  • Use cell-permeable variants (e.g., ester derivatives) and confirm membrane permeability via fluorescence microscopy with a tagged analog.
  • Control for cytotoxicity by measuring cell viability (MTT assay) post-labeling.
  • Validate subcellular localization using organelle-specific dyes .

Q. How should researchers document experimental protocols for reproducibility?

Follow the "Materials and Methods" guidelines from Biochemistry (Moscow) and Beilstein Journal of Organic Chemistry:

  • Specify reagent batches, storage conditions, and instrument calibration details.
  • Provide raw data and analysis scripts in supplementary materials.
  • Use standardized schematics to illustrate conjugation workflows .

Data Analysis and Contradiction Management

Q. How to interpret conflicting results in pull-down assays using this compound-labeled probes?

  • Confirm labeling efficiency via Western blot with anti-biotin antibodies.
  • Rule out streptavidin bead saturation by titrating input lysate.
  • Use SILAC-based proteomics to distinguish specific binders from background .

Q. What statistical models are suitable for analyzing dose-response data in this compound-mediated inhibition studies?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate IC50 values. Account for PEG4 spacer flexibility by comparing fits to rigid vs. flexible linker models. Validate with bootstrap resampling to estimate confidence intervals .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.